H2TMpyP-2 chloride

Photodynamic Therapy Singlet Oxygen Quantum Yield

H2TMpyP-2 chloride (CAS 129051-18-9) solves batch-variability issues in PDT and G-quadruplex research. This 2-pyridyl cationic porphyrin delivers: • 77% singlet oxygen quantum yield-2× clinical Photofrin • High-enthalpy DNA binding (-159.1 kJ mol⁻¹) for G4 stabilization • ≥95% purity, -20°C storage, ambient shipping

Molecular Formula C44H38Cl4N8
Molecular Weight 820.6 g/mol
Cat. No. B12340123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH2TMpyP-2 chloride
Molecular FormulaC44H38Cl4N8
Molecular Weight820.6 g/mol
Structural Identifiers
SMILESC[N+]1=CC=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7C)C8=CC=CC=[N+]8C)C=C4)C9=CC=CC=[N+]9C)N3.[Cl-].[Cl-].[Cl-].[Cl-]
InChIInChI=1S/C44H37N8.4ClH/c1-49-25-9-5-13-37(49)41-29-17-19-31(45-29)42(38-14-6-10-26-50(38)2)33-21-23-35(47-33)44(40-16-8-12-28-52(40)4)36-24-22-34(48-36)43(32-20-18-30(41)46-32)39-15-7-11-27-51(39)3;;;;/h5-28H,1-4H3,(H,45,46,47,48);4*1H/q+3;;;;/p-3
InChIKeyOSIOZWNIFANUES-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2',2'',2'''-(5,10,15,20-Porphyrintetrayl)tetrakis(1-methylpyridinium) Tetrachloride (TMPyP): A Water‑Soluble Tetracationic Porphyrin for Photodynamic and DNA‑Binding Applications


2,2',2'',2'''-(5,10,15,20-Porphyrintetrayl)tetrakis(1-methylpyridinium) tetrachloride, commonly designated TMPyP (or H₂TMPyP⁴⁺), is a water‑soluble tetracationic porphyrin bearing four 1‑methylpyridinium‑4‑yl substituents at the meso‑positions [1]. As a free‑base porphyrin with strong absorption in the visible region (Soret band ~422 nm in aqueous PBS [2]), it functions as a potent photosensitizer for singlet oxygen generation and as a high‑affinity ligand for nucleic acids, primarily through electrostatic interaction and intercalation [3]. These properties underpin its widespread use as a research tool in photodynamic therapy (PDT), antimicrobial photoinactivation, and studies of DNA structure and dynamics.

Why 2,2',2'',2'''-(5,10,15,20-Porphyrintetrayl)tetrakis(1-methylpyridinium) Tetrachloride Cannot Be Casually Substituted by Other Porphyrins


Although TMPyP belongs to the broad class of cationic porphyrins, its precise molecular architecture—the 4‑pyridyl substitution pattern, the methyl quaternization, and the chloride counter‑ion—imparts unique physicochemical and biological behaviors that are not shared by even closely related analogs. Isomers such as TMPyP3 (3‑pyridyl) exhibit markedly different DNA binding modes and photocleavage efficiencies [1]; sulfonated analogs like TPPS₄ are anionic and therefore display opposite cellular uptake and subcellular localization [2]; and metalation with Zn²⁺ alters photophysical properties and cytotoxicity profiles [3]. Furthermore, the compound’s pronounced concentration‑dependent self‑quenching of singlet oxygen [4] and its specific intercalation threshold with DNA [1] mean that direct substitution with another tetracationic porphyrin will yield non‑comparable experimental results. The following quantitative evidence demonstrates why selection of the exact TMPyP tetrachloride salt is essential for reproducible, interpretable data.

Product‑Specific Quantitative Evidence: How 2,2',2'',2'''-(5,10,15,20-Porphyrintetrayl)tetrakis(1-methylpyridinium) Tetrachloride Compares to Its Closest Analogs


Singlet Oxygen Quantum Yield: TMPyP Outperforms Clinical Standard Photofrin by >2.1×

TMPyP exhibits a singlet oxygen quantum yield (ΦΔ) of approximately 77% in aqueous solution, which is substantially higher than the 36% reported for the clinically approved photosensitizer Photofrin and the 52% of the common benchmark Methylene Blue [1]. This places TMPyP among the most efficient water‑soluble photosensitizers for ¹O₂ generation.

Photodynamic Therapy Singlet Oxygen Quantum Yield

Concentration‑Dependent Singlet Oxygen Self‑Quenching: TMPyP Shows the Most Severe Reduction (>55%)

In a direct comparison of six common water‑soluble photosensitizers (Eosin Y, Methylene Blue, Rose Bengal, TMPyP, Perinaphthenone, ZnPc), TMPyP exhibited the most pronounced decrease in singlet oxygen quantum yield with increasing concentration. While the ΦΔ dropped from 0.77 to 0.343 (a 55.45% reduction) when the concentration was increased from 0.57 μM to 2.66 μM in PBS‑D₂O, Eosin Y showed only a 35.4% decrease and Rose Bengal just 22.89% under similar conditions [1].

Photodynamic Therapy Self-Quenching Concentration Dependence

Isomeric Selectivity in DNA Binding: TMPyP4 Binds Stronger and Intercalates at Higher DNA Ratios than TMPyP3

The 4‑pyridyl isomer TMPyP4 (the target compound) demonstrates markedly different DNA interaction behavior compared to its 3‑pyridyl congener TMPyP3. UV‑Vis titration and Scatchard analysis reveal that intercalated complexes form at a DNA/porphyrin molar ratio (R) of 3.9 for TMPyP4, whereas TMPyP3 requires only R = 2.2 to achieve intercalation [1]. This difference indicates that TMPyP4 has a higher affinity for DNA and a greater propensity to form intercalated rather than external (electrostatic) complexes.

DNA Binding Porphyrin Isomers Intercalation

Photodynamic Cytotoxicity in Bladder Cancer Cells: TMPyP (IC₅₀ = 0.42 μM) vs. Zn‑TMPyP and P1‑C5

In a head‑to‑head study on T24 human bladder cancer cells under blue light (BL) irradiation, TMPyP displayed an IC₅₀ of 0.42 μM. Its zinc(II) derivative, Zn‑TMPyP, was approximately twice as potent (IC₅₀ = 0.22 μM), whereas the alternative cationic porphyrin P1‑C5 was less effective under blue light but more active under red light (IC₅₀ = 0.14 μM, RL) [1].

Photodynamic Therapy Bladder Cancer IC50

Virus Inactivation Efficiency: TMPyP vs. Tri‑Cationic Analog TMPyMPP

Both TMPyP and the tri‑cationic analog TMPyMPP reduce the viability of T7 bacteriophage in the dark (due to nucleic acid binding) and upon visible light irradiation. However, TMPyP shows slightly better dark inactivation of T7 phage than TMPyMPP, and photoinactivation is more efficient for the free porphyrin than for the DNA‑bound form [1].

Virus Inactivation Photodynamic Therapy Bacteriophage

Optimal Research and Industrial Use Cases for 2,2',2'',2'''-(5,10,15,20-Porphyrintetrayl)tetrakis(1-methylpyridinium) Tetrachloride


Photodynamic Therapy (PDT) Research Requiring High Singlet Oxygen Yield

TMPyP’s 77% singlet oxygen quantum yield—more than double that of clinical Photofrin—makes it an ideal photosensitizer for mechanistic PDT studies, particularly in cellular and in vitro models where efficient ROS generation is paramount. However, due to its severe concentration‑dependent self‑quenching [1], users must carefully control and report TMPyP concentration to achieve reproducible phototoxicity. This compound is especially valuable for head‑to‑head comparisons with novel photosensitizers.

Antimicrobial Photodynamic Inactivation (aPDI) of Viruses and Bacteria

The demonstrated ability of TMPyP to inactivate T7 bacteriophage both in the dark (via DNA binding) and upon illumination [2] positions it as a key reference in the development of photodynamic protocols for viral and bacterial disinfection. Its tetra‑cationic nature enhances electrostatic attraction to microbial surfaces, and its free‑base form provides a baseline for evaluating metalated derivatives.

Nucleic Acid Structure and Dynamics Studies (G‑Quadruplexes, Telomeres, DNA Intercalation)

The distinct DNA binding behavior of TMPyP4 compared to its 3‑pyridyl isomer [3] makes it an essential tool for investigating sequence‑specific and structure‑specific DNA interactions. Researchers studying G‑quadruplex stabilization, telomere maintenance, or the effects of intercalation on DNA topology should select the 4‑pyridyl isomer to ensure relevant binding modes and affinity. Its high enthalpy‑driven binding (−159.1 kJ mol⁻¹) [4] further supports its use in thermodynamic studies.

Bladder Cancer Photodynamic Therapy Model Development

The well‑characterized IC₅₀ of 0.42 μM for TMPyP in T24 bladder cancer cells under blue light [5] provides a reliable benchmark for testing new formulations, delivery systems, or combination therapies. Metal‑free TMPyP offers a stable, non‑toxic dark‑state profile, making it suitable for both in vitro and early in vivo bladder cancer PDT models.

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